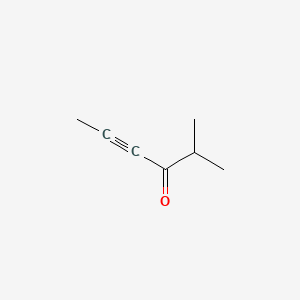

Hex-2-yn-4-one, 2-methyl-

Description

Contextualization of Alkynyl Ketones as Key Organic Intermediates

Alkynyl ketones, also known as ynones, are highly valuable precursors and intermediates in synthetic organic chemistry. oup.comnih.gov Their utility stems from the dual reactivity of the ketone and the alkyne functionalities. The carbon-carbon triple bond can be transformed into a variety of other functional groups, while the ketone can undergo numerous reactions common to carbonyl compounds. nih.gov

These compounds serve as versatile building blocks for several reasons:

Michael Acceptors: The conjugated system of the carbonyl group and the alkyne makes them excellent Michael acceptors, readily reacting with nucleophiles. nih.govnih.gov

Cycloaddition Reactions: The alkynyl group can participate in metal-mediated cycloadditions, such as [2+2+2] cycloadditions, leading to the formation of complex cyclic systems. nih.gov

Further Transformations: Both the alkyne and ketone moieties can be selectively modified. The alkyne can be used in coupling reactions, while the ketone can be converted into alcohols, amines, and other functional groups. nih.gov

The synthesis of alkynyl ketones can be achieved through various methods, including the acylation of metal acetylides, the reaction of alkynyl boranes with amides, and the coupling of acyl chlorides with terminal alkynes. oup.comorganic-chemistry.orgmdpi.com These synthetic routes provide access to a wide array of substituted alkynyl ketones, which are used to synthesize heterocycles, natural products, and biologically active molecules. mdpi.com

Strategic Importance of Hex-2-yn-4-one, 2-methyl- in Synthetic Design

The specific structure of Hex-2-yn-4-one, 2-methyl- offers distinct strategic advantages in synthetic planning. As an α,β-unsaturated ketone, its electrophilic nature is a key feature, making it a target for nucleophilic attack. tandfonline.comresearchgate.net The methyl group at the α-position (carbon 2) influences the steric and electronic environment around the carbonyl group, which can be exploited to control the regioselectivity of certain reactions.

Its importance in synthetic design is highlighted by its potential use in:

Synthesis of Complex Molecules: It serves as an intermediate in the creation of more elaborate molecules, including those with potential pharmaceutical or agrochemical applications. ontosight.ai

Multicomponent Reactions: The dual functionality allows it to participate in cascade reactions where both the alkyne and ketone groups react in a single pot, leading to a rapid increase in molecular complexity.

Stereoselective Synthesis: The prochiral center at the carbonyl carbon allows for the potential of enantioselective additions, leading to the formation of chiral building blocks. nih.gov

Current Research Landscape for Unsaturated Carbonyl Compounds

The field of unsaturated carbonyl compounds is a dynamic area of research in organic chemistry. mdpi.com These compounds, which include α,β-unsaturated aldehydes, esters, and ketones like Hex-2-yn-4-one, 2-methyl-, are recognized for their high reactivity and value as synthetic precursors. researchgate.netmdpi.com

Current research trends focus on several key areas:

Catalytic Asymmetric Synthesis: A major focus is the development of new catalysts for the enantioselective synthesis and transformation of unsaturated carbonyls. This includes organocatalysis and transition-metal catalysis to produce chiral molecules of high value. nih.gov

Remote Functionalization: Researchers are exploring palladium-catalyzed methods for the functionalization of remote positions (e.g., γ, δ, ε) of unsaturated carbonyl compounds, which opens up new avenues for complex molecule synthesis. rsc.org

Novel Reaction Pathways: The development of novel reaction pathways, such as palladium-catalyzed carbocyclization of alkynyl ketones, allows for the efficient construction of intricate molecular architectures like alkylidene indanones. nih.gov

Applications in Materials Science and Biology: Beyond traditional organic synthesis, unsaturated carbonyl compounds are being investigated for their potential in creating new materials and as probes for biological processes due to their ability to react with biological nucleophiles. nih.govmdpi.comresearchgate.net The conjugated structure is a feature in many natural products with a wide array of biological activities. mdpi.com

The ongoing exploration of the reactivity and synthesis of compounds like Hex-2-yn-4-one, 2-methyl- continues to expand the toolkit available to synthetic chemists for the construction of complex and functionally diverse molecules. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

52066-33-8 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

2-methylhex-4-yn-3-one |

InChI |

InChI=1S/C7H10O/c1-4-5-7(8)6(2)3/h6H,1-3H3 |

InChI Key |

XYKVPEZERYZDJY-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(=O)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hex 2 Yn 4 One, 2 Methyl and Analogues

Precision Synthesis via Alkyne Functionalization Reactions

The direct functionalization of alkynes provides a powerful and straightforward route to alkynone scaffolds. These methods often rely on the unique reactivity of the carbon-carbon triple bond and the acidity of terminal alkynes.

Acetylide Reactivity in Carbon-Carbon Bond Formation for Alkynone Scaffolds

A fundamental approach to the synthesis of alkynones, including analogues of Hex-2-yn-4-one, 2-methyl-, involves the reaction of metal acetylides with carbonyl-containing electrophiles. The process typically begins with the deprotonation of a terminal alkyne, such as propyne (B1212725), using a strong base like sodium amide (NaNH2) to generate a highly nucleophilic acetylide anion. nih.gov This acetylide can then undergo a nucleophilic addition to an aldehyde, for instance, isobutyraldehyde (B47883), to form a secondary propargyl alcohol. Subsequent oxidation of this alcohol furnishes the desired α,β-alkynyl ketone. rsc.orgnih.gov

This two-step sequence is a classic and reliable method for constructing the alkynone framework. The choice of oxidizing agent for the second step is crucial to ensure high yields and avoid side reactions. Common reagents for this transformation include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more modern methods like the Swern or Dess-Martin periodinane oxidations.

A key advantage of this methodology is the ability to construct the carbon skeleton in a convergent manner, bringing together two smaller fragments to rapidly build molecular complexity. The reaction conditions are generally well-established, allowing for predictable outcomes.

Regioselective and Chemoselective Approaches in Alkynyl Ketone Synthesis

Achieving high levels of regioselectivity and chemoselectivity is paramount in modern organic synthesis to minimize the formation of unwanted isomers and byproducts. In the context of synthesizing analogues of Hex-2-yn-4-one, 2-methyl-, several strategies can be employed to control the outcome of the reaction.

One regioselective approach involves the Friedel-Crafts acylation of an alkyne. While this reaction typically provides (Z)-β-chlorovinyl ketones, the use of flow chemistry has been shown to favor the formation of the (E)-isomer by minimizing isomerization. rsc.org This level of control over the stereochemistry of a potential precursor highlights the importance of reaction engineering in achieving specific synthetic targets.

Chemoselectivity becomes critical when working with substrates bearing multiple reactive sites. For instance, in a molecule with both an aldehyde and a ketone, a chemoselective reaction would preferentially target one carbonyl group over the other. While specific examples for the direct synthesis of Hex-2-yn-4-one, 2-methyl- via highly chemoselective methods are not extensively documented in the reviewed literature, the principles of chemoselectivity would guide the choice of reagents and protecting groups to ensure the desired bond formation occurs at the intended location.

Catalyst-Driven Synthesis of Hex-2-yn-4-one, 2-methyl- Derivatives

Catalysis has revolutionized organic synthesis, offering efficient and selective routes to complex molecules under mild conditions. Transition metal catalysts, in particular, have proven to be indispensable tools for the construction of alkynone structures.

Transition Metal-Catalyzed Cross-Coupling Strategies (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp2 and sp-hybridized carbon atoms. organic-chemistry.orgwikipedia.orglibretexts.org This reaction typically involves the coupling of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org

In the context of synthesizing analogues of Hex-2-yn-4-one, 2-methyl-, a Sonogashira coupling could be envisioned between propyne and an appropriate acid chloride, such as isobutyryl chloride. This would directly form the desired alkynone scaffold. The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the acid chloride to the Pd(0) catalyst is followed by transmetalation with a copper acetylide intermediate. Reductive elimination then yields the alkynone product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne. nih.gov

The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly versatile tool in organic synthesis. wikipedia.org Variations of the reaction, including copper-free versions, have been developed to address issues such as the formation of alkyne homocoupling byproducts. researchgate.net

| Catalyst System | Reactants | Product | Key Features |

| Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne, Vinyl/Aryl Halide | Disubstituted Alkyne | Mild conditions, high functional group tolerance. wikipedia.orglibretexts.org |

| Palladium(0) / Phosphine Ligand | Terminal Alkyne, Acid Chloride | α,β-Alkynyl Ketone | Direct formation of the alkynone scaffold. |

Cascade and Multicomponent Reactions for Building Complex Alkynone Structures

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nih.govorganic-chemistry.org Multicomponent reactions (MCRs) are a related class of reactions where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. researchgate.netnih.govresearchgate.net These strategies offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.

While a specific cascade or multicomponent reaction for the direct synthesis of Hex-2-yn-4-one, 2-methyl- is not prominent in the surveyed literature, the principles of these reactions can be applied to the synthesis of analogous structures. For example, a cascade reaction involving an alkynyl ketone could be initiated by a conjugate addition, leading to a series of intramolecular transformations to build a polycyclic system. nih.gov

MCRs are particularly powerful for creating libraries of structurally diverse compounds. An MCR approach to analogues of Hex-2-yn-4-one, 2-methyl- could involve the combination of an aldehyde, an alkyne, and a third component in a one-pot reaction to generate a complex alkynone derivative. The development of novel MCRs for the synthesis of functionalized alkynones is an active area of research. researchgate.net

Development of Chiral Hex-2-yn-4-one, 2-methyl- Precursors

The synthesis of enantiomerically pure or enriched compounds is of paramount importance, particularly in the fields of medicinal chemistry and materials science. The development of methods for the asymmetric synthesis of chiral precursors to Hex-2-yn-4-one, 2-methyl- and its analogues is therefore a significant endeavor.

One approach to accessing chiral alkynones is through the synthesis of chiral propargyl alcohols as key intermediates. The enantioselective addition of a terminal acetylide to an aldehyde, catalyzed by a chiral ligand-metal complex, can provide these alcohols with high enantiomeric excess. nih.gov For example, the addition of a propynyl (B12738560) nucleophile to isobutyraldehyde in the presence of a chiral catalyst would yield a chiral precursor to (R)- or (S)-2-methylhex-4-yn-3-ol. Subsequent oxidation would then provide the corresponding chiral ketone.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical outcome of a reaction. After the desired chiral center has been established, the auxiliary can be removed.

Furthermore, enzymatic reactions offer a powerful tool for asymmetric synthesis. Enzymes can catalyze reactions with high enantioselectivity and under mild conditions. An enzymatic kinetic resolution of a racemic propargyl alcohol, for instance, could be used to separate the enantiomers, providing access to the desired chiral precursor.

Recent research has also focused on the development of chiral hexynones for use as precursors in the total synthesis of complex natural products, such as photosynthetic tetrapyrrole macrocycles. rsc.org In these studies, established asymmetric methodologies are used to install the necessary stereochemistry early in the synthetic sequence. rsc.org

| Asymmetric Strategy | Description | Potential Application |

| Catalytic Enantioselective Addition | Addition of an acetylide to an aldehyde in the presence of a chiral catalyst. nih.gov | Synthesis of enantiomerically enriched propargyl alcohols as precursors. |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereochemistry. | Control of stereochemistry during carbon-carbon bond formation. |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using an enzyme. | Isolation of a single enantiomer of a chiral precursor. |

Asymmetric Synthesis Methodologies for Enantiopure Alkynones

The creation of single-enantiomer chiral molecules is a critical challenge in organic synthesis, as different enantiomers of a molecule can have vastly different biological activities. nih.gov Asymmetric synthesis aims to produce a single desired stereoisomer, bypassing the need for resolving a racemic mixture, which has a maximum theoretical yield of only 50%. york.ac.uk Methodologies to achieve this are broadly categorized into the use of chiral catalysts, chiral auxiliaries, and chiral reagents. ethz.chchiralpedia.com

Catalytic Enantioselective Synthesis: This is often the most efficient approach, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Several powerful catalytic systems have been developed for the synthesis of chiral molecules containing ketone and alkyne functionalities.

Chiral Acid Catalysis: Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a range of enantioselective transformations. For instance, a catalytic de novo enantioselective synthesis of α,α-diaryl ketones has been developed from simple alkynes using CPA catalysis, achieving excellent yields and high enantioselectivities. researchgate.net

Transition Metal Catalysis: Complexes of metals like copper, rhodium, and titanium with chiral ligands are widely used. N-heterocyclic carbene (NHC)-copper complexes have been successfully employed in the enantioselective formation of alkyne-substituted all-carbon quaternary stereocenters. nih.gov Similarly, chiral dirhodium(II) tetracarboxylates can catalyze the enantioselective synthesis of complex cyclic structures from precursors containing alkyne moieties. researchgate.net The enantioselective addition of alkynes to aldehydes, a direct route to chiral propargylic alcohols (which can be oxidized to the corresponding alkynones), can be catalyzed by complexes of titanium with chiral ligands like BINOL. nih.govmdpi.com

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. york.ac.ukchiralpedia.com The auxiliary directs a subsequent chemical reaction to proceed with high diastereoselectivity. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. york.ac.uk A well-known example is the use of Evans oxazolidinone auxiliaries, which are derived from readily available chiral amino acids. chiralpedia.com In the context of synthesizing analogues of Hex-2-yn-4-one, 2-methyl-, an appropriate substrate could be functionalized with an Evans auxiliary, followed by an alkylation or acylation step to build the carbon skeleton, with the auxiliary controlling the stereochemical outcome. researchgate.net

| Methodology | Catalyst/Auxiliary | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Acid Catalysis | Chiral Phosphoric Acid (CPA) | Diaryl Alkynes | α,α-Diaryl Ketones | Excellent | researchgate.net |

| NHC-Copper Catalysis | NHC-Cu Complex | Allylic Phosphates & Alkynylaluminums | Alkyne-Substituted Quaternary Carbons | Up to >99:1 er | nih.gov |

| Titanium-BINOL Catalysis | (R)-BINOL / Ti(Oi-Pr)4 | Terminal Alkynes & Aldehydes | Chiral Propargylic Alcohols | Up to 94% ee | nih.gov |

| Chiral Auxiliary | Evans Oxazolidinone | N-Acyl Imides | α-Chiral Carbonyl Compounds | High Diastereoselectivity | chiralpedia.comresearchgate.net |

Chiral Hex-5-yn-2-ones as Building Blocks for Stereoselective Synthesis

Once synthesized in enantiopure form, chiral molecules like Hex-5-yn-2-one serve as versatile building blocks for the construction of more complex molecular targets. The value of such a building block lies in its two distinct functional "handles"—the ketone and the terminal alkyne—which can be manipulated in subsequent stereoselective reactions.

The ketone moiety at the 2-position can undergo a variety of transformations. For example, stereoselective reduction can yield a specific enantiomer of a secondary alcohol. Asymmetric metal-catalyzed alkynylation of the carbonyl group is another powerful strategy to generate optically active tertiary alcohols, which are valuable intermediates in natural product synthesis. nih.gov

The terminal alkyne at the 5-position is also highly versatile. It can participate in a wide range of reactions, including:

Metal-catalyzed cycloadditions , such as [2+2+2] cycloadditions, to form complex aromatic and heterocyclic systems. nih.gov

Coupling reactions , like the Sonogashira coupling, to form more complex internal alkynes by joining them with aryl or vinyl halides. algoreducation.com

Hydrosilylation , which can furnish vinyl silanes that are themselves versatile intermediates for further functionalization. nih.gov

By leveraging the existing stereocenter, these subsequent transformations can be directed to create new stereocenters with a defined relationship to the original one, a process known as substrate-controlled synthesis. The ability to perform selective and stereocontrolled chemistry at two different sites makes chiral alkynones like Hex-5-yn-2-one powerful starting points in convergent synthetic strategies, where complex fragments are built separately and then combined. ethz.ch

Innovative Synthetic Pathways from Readily Available Starting Materials

The development of synthetic routes that are efficient, cost-effective, and utilize simple, readily available starting materials is a primary goal of modern organic synthesis. Several innovative pathways for the synthesis of ynones (the general class to which Hex-2-yn-4-one, 2-methyl- belongs) have been reported.

One prevalent approach involves the reaction of metal or metalloid acetylides with acyl chlorides. nih.gov However, recent innovations have focused on milder and more functional-group-tolerant methods. A notable development is the metal-free synthesis of ynones from acyl chlorides and potassium alkynyltrifluoroborate salts. nih.govresearchgate.net These salts are attractive reagents because they are stable, have low toxicity, and are easy to prepare. nih.gov The reaction proceeds rapidly at room temperature in the presence of a Lewis acid like boron trichloride, without the need to exclude air or moisture. nih.govresearchgate.net

Another significant advancement is the direct coupling of carboxylic acids with terminal alkynes. Carboxylic acids are often more readily available and stable than their corresponding acyl chlorides. A successful method utilizes a dual Pd/Cu catalytic system with 2-chloroimidazolium chloride as an activation reagent, affording ynones in excellent yields. rsc.org This approach avoids the extra step of converting the carboxylic acid to a more reactive derivative.

Other modern strategies include the synthesis of internal alkynes from N-tosylhydrazones, which are easily prepared from aldehydes and ketones. This method offers operational simplicity and a broad substrate scope. organic-chemistry.org The use of readily available acetylene (B1199291) sources, such as calcium carbide, has also been demonstrated for the direct conversion of aromatic aldehyde p-tosylhydrazones into 1-arylprop-1-ynes. organic-chemistry.org

| Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Acyl Chlorides | Potassium Alkynyltrifluoroborates | Boron Trichloride (BCl3) | Metal-free, rapid, proceeds at ambient temperature | nih.govresearchgate.net |

| Carboxylic Acids | Terminal Alkynes | Pd(PPh3)2Cl2 / CuI / 2-Chloroimidazolium Chloride | Direct use of carboxylic acids, excellent yields | rsc.org |

| N-Tosylhydrazones | (Implicitly from Hydrazone) | Base or Metal Catalyst | One-pot synthesis from carbonyl compounds | organic-chemistry.org |

| Aldehyde p-Tosylhydrazones | Calcium Carbide (Acetylene Source) | Base | Uses a readily available source of acetylene | organic-chemistry.org |

Mechanistic Elucidation of Reactions Involving Hex 2 Yn 4 One, 2 Methyl

Reaction Mechanism Studies of Alkynyl Ketone Transformations

Alkynyl ketones are versatile building blocks in organic synthesis. Their reactivity is characterized by the presence of both an electron-withdrawing carbonyl group and a reactive carbon-carbon triple bond. This unique combination allows for a variety of transformations, including cycloisomerizations, cycloadditions, and nucleophilic additions.

In the context of gold-catalyzed reactions, which are particularly effective for activating alkynes, the transformation of related diyne carbonates and esters has been studied. These reactions often proceed through complex cascades involving sigmatropic rearrangements and cyclizations. For instance, gold(I) catalysts can initiate a nih.govnih.gov-sigmatropic rearrangement of propargyl esters, leading to the formation of allene (B1206475) intermediates. These intermediates can then undergo further cyclization, such as a 5-exo-dig cyclization, to form cyclopentene (B43876) derivatives. While not specific to Hex-2-yn-4-one, 2-methyl-, these studies on analogous systems provide a framework for understanding the potential transformations of alkynyl ketones under catalytic conditions.

Unraveling Metal-Catalyzed Reaction Pathways

Metal catalysts, particularly gold(I) complexes, have emerged as powerful tools for the selective activation of alkynes in the presence of other functional groups. The high affinity of gold(I) for alkynes facilitates a range of cycloisomerization reactions, often proceeding through unique carbene-like intermediates.

Gold(I)-catalyzed cycloisomerizations of 1,n-enynes (compounds containing both an alkene and an alkyne) are well-established reactions that proceed through electrophilic activation of the alkyne. nih.govnih.gov This activation makes the alkyne susceptible to nucleophilic attack by the tethered alkene, leading to the formation of a cyclopropyl (B3062369) gold(I) carbene-like intermediate. nih.govnih.gov This highly reactive species is central to the diverse reactivity observed in these transformations. The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne, enhancing its electrophilicity. The subsequent intramolecular attack of the alkene can be viewed as a formal [2+2] cycloaddition, although the mechanism is thought to be stepwise.

The general mechanism for the gold-catalyzed cycloisomerization of a 1,n-enyne is depicted below:

| Step | Description | Intermediate |

| 1 | Coordination of Au(I) to the alkyne | (η2-alkyne)gold(I) complex |

| 2 | Intramolecular nucleophilic attack by the alkene | Cyclopropyl gold(I) carbene-like species |

| 3 | Rearrangement or trapping of the intermediate | Various cycloisomerized products |

This mechanistic framework, established for enyne systems, provides a valuable model for predicting the behavior of Hex-2-yn-4-one, 2-methyl-, where an external alkene could potentially participate in a similar catalytic cycle.

The cyclopropyl gold(I) carbene-like intermediates are key to the synthetic utility of these reactions. nih.govnih.gov These species exhibit dual reactivity, with electrophilic character at both the carbene carbon and the cyclopropane (B1198618) ring carbons. nih.gov This allows them to react with a variety of nucleophiles, leading to a wide array of products. In the absence of external nucleophiles, these intermediates can undergo skeletal rearrangements to yield various cycloisomerized products. nih.govnih.gov Furthermore, the carbene-like character of these intermediates can be harnessed in cyclopropanation reactions with other alkenes, either intramolecularly or intermolecularly. nih.govrsc.org

The reactivity of the cyclopropyl gold(I) carbene intermediate is summarized in the following table:

| Reaction Type | Description | Product Type |

| Nucleophilic Attack | An external or internal nucleophile attacks the carbene or cyclopropane moiety. | Functionalized cyclic or acyclic compounds |

| Skeletal Rearrangement | The intermediate undergoes bond reorganization in the absence of a nucleophile. | Isomeric cyclic structures |

| Cyclopropanation | The carbene moiety reacts with an alkene. | Polycyclic compounds containing a cyclopropane ring |

These pathways highlight the versatility of gold catalysis in generating molecular complexity from simple unsaturated precursors.

Nucleophilic Addition Mechanisms to Hex-2-yn-4-one, 2-methyl-

The carbonyl group in Hex-2-yn-4-one, 2-methyl- polarizes the molecule, rendering the β-carbon of the alkyne electrophilic and susceptible to nucleophilic attack. This is analogous to the reactivity of α,β-unsaturated carbonyl compounds.

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl systems is known as the Michael addition. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction is a cornerstone of carbon-carbon bond formation. In the case of Hex-2-yn-4-one, 2-methyl-, a Michael donor (nucleophile) would add to the β-carbon of the alkyne. The mechanism typically involves the generation of a nucleophile, often a stabilized enolate, which then attacks the electrophilic β-carbon. wikipedia.orgmasterorganicchemistry.com

The general steps of a Michael addition are as follows:

Formation of the Nucleophile: A base abstracts a proton from a Michael donor (e.g., a compound with an acidic methylene (B1212753) group) to form a resonance-stabilized carbanion. byjus.com

Nucleophilic Attack: The nucleophile adds to the β-carbon of the α,β-unsaturated system in a 1,4-conjugate addition fashion. byjus.com

Protonation: The resulting enolate intermediate is protonated to yield the final product. masterorganicchemistry.com

This process is thermodynamically controlled and is highly efficient for the formation of new carbon-carbon bonds. organic-chemistry.org

Nucleophilic additions to α,β-unsaturated systems can proceed via two main pathways: 1,2-addition (direct attack on the carbonyl carbon) or 1,4-addition (conjugate attack on the β-carbon). youtube.com The regioselectivity of the addition is influenced by several factors, including the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman cuprates and stabilized enolates, preferentially undergo 1,4-addition. chemistrysteps.com

The stereochemical outcome of the Michael addition is also a critical aspect, particularly when new stereocenters are formed. The development of asymmetric Michael additions, using chiral catalysts or auxiliaries, allows for the enantioselective and diastereoselective synthesis of complex molecules. The geometry of the enolate and the transition state of the addition step are key factors in determining the stereochemistry of the product. While specific studies on the stereochemical control in nucleophilic additions to Hex-2-yn-4-one, 2-methyl- are not extensively documented, the principles established for other α,β-unsaturated systems provide a solid foundation for predicting and controlling the stereochemical outcomes.

Radical Reaction Pathways for Alkynyl Ketone Formation and Reactivity

The formation and reactivity of alkynyl ketones, such as Hex-2-yn-4-one, 2-methyl-, can be understood through various radical reaction pathways. These mechanisms offer alternative synthetic routes and insights into the chemical behavior of this class of compounds under radical-generating conditions. The following sections detail plausible radical pathways for the formation and subsequent reactions of alkynyl ketones, with Hex-2-yn-4-one, 2-methyl- serving as a representative example.

One significant pathway for the synthesis of β- or γ-alkynyl ketones involves the fragmentation of cycloalkanols initiated by a radical process, followed by alkynylation. nih.govorganic-chemistry.org This method, while demonstrated on cyclic precursors, provides a conceptual framework for the formation of the carbon skeleton found in compounds like Hex-2-yn-4-one, 2-methyl-.

The general mechanism can be described as follows:

Initiation: A radical initiator, such as a persulfate, generates a primary radical species.

Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from the hydroxyl group of a cycloalkanol, forming an oxygen-centered radical.

C-C Bond Cleavage (Fragmentation): The strained ring of the cycloalkanol undergoes fragmentation, leading to the formation of a more stable carbon-centered radical. This ring-opening step is a key process in forming a linear alkyl chain with a terminal radical.

Alkynylation: The resulting alkyl radical undergoes an addition reaction with an alkynylating agent, such as an ethynylbenziodoxolone (EBX) reagent, to introduce the alkyne functionality. nih.gov

While this specific pathway starts with a cyclic precursor, it highlights a general strategy for constructing the backbone of alkynyl ketones via radical intermediates.

Another potential radical-mediated formation route is the deacylative alkynylation of unstrained ketones. nih.gov This process involves the activation and cleavage of a C-C bond within a ketone to generate an alkyl radical, which is then trapped by an alkynylating agent. nih.gov

The following table summarizes key aspects of these radical formation pathways for alkynyl ketones.

| Pathway | Radical Precursor | Key Steps | Resulting Product Class |

| Fragmentation-Alkynylation | Cycloalkanols | Radical-initiated ring fragmentation, Alkylation | β- or γ-Alkynyl Ketones |

| Deacylative Alkynylation | Unstrained Ketones | C-C bond activation and cleavage, Alkylation | Alkyl-tethered Alkynes |

The alkyne and ketone functionalities in Hex-2-yn-4-one, 2-methyl- present multiple sites for radical attack, leading to a variety of potential transformations.

Intermolecular Radical Addition:

A common reaction pathway for alkynes is the intermolecular addition of radicals across the triple bond. nih.gov For instance, the atom transfer radical addition (ATRA) of ketones to alkynes is a known method for synthesizing β,γ-unsaturated ketones. nih.gov In the context of Hex-2-yn-4-one, 2-methyl-, a radical species (R•) could add to the alkyne moiety, initiating a reaction cascade.

The general steps for this process are:

Radical Generation: A suitable radical initiator generates the attacking radical R•.

Addition to Alkyne: The radical adds to one of the sp-hybridized carbons of the alkyne in Hex-2-yn-4-one, 2-methyl-, forming a vinyl radical intermediate.

Propagation/Termination: The vinyl radical can then abstract a hydrogen atom or another group from a donor molecule to complete the addition reaction, or it can participate in further radical chain propagation or termination steps. youtube.com

The regioselectivity of the initial radical addition is a critical factor in determining the final product structure.

Intramolecular Radical Cyclization:

Alkynyl ketones with appropriate tethering can undergo intramolecular radical cyclization, a powerful method for constructing cyclic and heterocyclic systems. nih.gov While Hex-2-yn-4-one, 2-methyl- itself is acyclic, derivatives of this compound could be designed to undergo such reactions. For example, if a radical were generated at a position that allows for a sterically and electronically favorable ring closure onto the alkyne, a new cyclic ketone could be formed.

The favorability of these cyclization reactions is governed by factors such as the length of the tether connecting the radical center to the alkyne and the substitution pattern of the alkyne.

The table below outlines the general characteristics of these radical reactivity pathways for alkynyl ketones.

| Reaction Type | Reactive Site | Intermediate | Potential Products |

| Intermolecular Radical Addition | Alkyne Triple Bond | Vinyl Radical | Functionalized Alkenyl Ketones |

| Intramolecular Radical Cyclization | Alkyne Triple Bond and a tethered radical center | Cyclic Alkyl or Vinyl Radical | Cyclic or Heterocyclic Ketones |

The study of these radical pathways is crucial for understanding the synthesis and potential transformations of Hex-2-yn-4-one, 2-methyl- and other alkynyl ketones in various chemical environments, including atmospheric and synthetic conditions.

Sophisticated Spectroscopic Characterization of Hex 2 Yn 4 One, 2 Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's structure can be assembled.

Comprehensive 1D NMR (¹H and ¹³C) Data Analysis for Structural Assignment

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). The analysis of chemical shifts, signal integrations, and coupling patterns allows for the assignment of each signal to a specific atom within the Hex-2-yn-4-one, 2-methyl- structure.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule. The isopropyl methine proton (-CH (CH₃)₂) would appear as a multiplet, split by the six adjacent methyl protons. The six protons of the two equivalent isopropyl methyl groups (-CH(CH₃ )₂) would produce a doublet due to coupling with the single methine proton. The terminal methyl protons on the alkyne side (CH₃ -C≡) would appear as a singlet, as there are no adjacent protons to cause splitting.

The ¹³C NMR spectrum is predicted to display seven distinct signals, one for each of the seven carbon atoms in the molecule, confirming their unique electronic environments. The carbonyl carbon (C =O) is expected to have the largest chemical shift, appearing far downfield. The two sp-hybridized carbons of the alkyne moiety (-C ≡C -) will have characteristic shifts in the alkyne region of the spectrum. The remaining signals correspond to the sp³-hybridized carbons of the isopropyl group (-C H(C H₃)₂) and the terminal methyl group (C H₃-C≡).

Table 1: Predicted ¹H and ¹³C NMR Data for Hex-2-yn-4-one, 2-methyl- Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary.

| ¹H NMR Data | ¹³C NMR Data | ||||

|---|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Predicted δ (ppm) |

| -CH(CH₃)₂ | 1.1 - 1.3 | Doublet (d) | 6H | C=O | 180 - 190 |

| -CH(CH₃)₂ | 2.8 - 3.2 | Septet (sept) | 1H | -C≡C- | 80 - 95 |

| H₃C-C≡- | 2.0 - 2.2 | Singlet (s) | 3H | -C≡C- | 80 - 95 |

| -CH(CH₃)₂ | 35 - 45 | ||||

| -CH(CH₃)₂ | 18 - 22 | ||||

| H₃C-C≡- | 4 - 8 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously confirm the molecular structure, 2D NMR experiments are utilized to map out the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Hex-2-yn-4-one, 2-methyl-, a key cross-peak would be observed between the signal for the methine proton [-CH(CH₃)₂] and the signal for the six methyl protons [-CH(CH₃)₂]. This correlation confirms the presence of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to (¹J-coupling). The expected correlations would be between the methine proton and the methine carbon, the isopropyl methyl protons and their corresponding carbon signal, and the terminal methyl protons with their carbon signal. This allows for the definitive assignment of each carbon that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away (²J and ³J-coupling). Key expected correlations for Hex-2-yn-4-one, 2-methyl- would include:

The protons of the terminal methyl group (CH₃-C≡) correlating to both alkyne carbons.

The methine proton [-CH(CH₃)₂] correlating to the carbonyl carbon (C=O) and the isopropyl methyl carbons.

The isopropyl methyl protons [-CH(CH₃)₂] correlating to the methine carbon and the carbonyl carbon. These long-range correlations provide definitive evidence for the connection of the isopropyl group to the carbonyl and the propynyl (B12738560) group to the other side of the carbonyl.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that provides a reproducible fragmentation pattern, often referred to as a molecule's "fingerprint". The mass spectrum of Hex-2-yn-4-one, 2-methyl- shows a molecular ion (M⁺) peak corresponding to its molecular weight, confirming its elemental formula of C₇H₁₀O. nist.govnist.gov

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For this α,β-alkynic ketone, the most significant fragmentation pathway is alpha-cleavage, where the bond adjacent to the carbonyl group is broken. This leads to the formation of stable acylium ions.

Two primary alpha-cleavage pathways are expected:

Loss of an isopropyl radical (•CH(CH₃)₂, mass 43 u), resulting in a propynoyl cation ([CH₃C≡CCO]⁺) at a mass-to-charge ratio (m/z) of 67.

Loss of a propynyl radical (•C≡CCH₃, mass 39 u), leading to an isobutyryl cation ([(CH₃)₂CHCO]⁺) at m/z 71.

The relative abundance of these fragment ions provides insight into the stability of the bonds and the resulting charged fragments.

Table 2: Major EI-MS Fragmentation Data for Hex-2-yn-4-one, 2-methyl-

| m/z | Proposed Fragment Ion | Formula | Neutral Loss |

|---|---|---|---|

| 110 | [C₇H₁₀O]⁺˙ (Molecular Ion) | C₇H₁₀O | - |

| 71 | [(CH₃)₂CHCO]⁺ | C₄H₇O | •C₃H₃ (Propynyl radical) |

| 67 | [CH₃C≡CCO]⁺ | C₄H₃O | •C₃H₇ (Isopropyl radical) |

| 43 | [(CH₃)₂CH]⁺ | C₃H₇ | •C₄H₃O (Propynoyl radical) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an essential tool for verifying the purity of a sample and confirming the identity of its components.

In a GC-MS analysis of Hex-2-yn-4-one, 2-methyl-, the sample is first vaporized and passed through a capillary column. The compound will travel through the column at a specific rate, determined by its volatility and interactions with the column's stationary phase, and will be recorded as a peak at a characteristic retention time. This process separates it from any potential starting materials, byproducts, or solvent residues. As the compound elutes from the GC column, it enters the mass spectrometer, which records its mass spectrum. The resulting spectrum, with its specific molecular ion peak and fragmentation pattern, is then compared against a reference library or the data obtained from direct infusion (as described in section 4.2.1) to provide unambiguous identification of the compound. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of Hex-2-yn-4-one, 2-methyl- is characterized by distinct absorption bands corresponding to its carbonyl, alkyne, and alkyl moieties.

The most prominent features in the spectrum are the stretching vibrations of the C=O and C≡C bonds. The conjugation between the carbonyl group and the alkyne triple bond influences the position of their respective absorption bands. The C=O stretch of a conjugated ketone appears at a lower wavenumber (around 1670-1690 cm⁻¹) compared to a simple aliphatic ketone (typically 1715 cm⁻¹). pressbooks.publibretexts.org The C≡C stretch is found in the 2190-2260 cm⁻¹ region. pressbooks.pub Additionally, the C-H stretching vibrations of the sp³-hybridized carbons of the alkyl groups are observed just below 3000 cm⁻¹. udel.edu

Table 3: Characteristic IR Absorption Bands for Hex-2-yn-4-one, 2-methyl-

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 2870 - 2970 | C-H Stretch | Alkyl (sp³ C-H) | Medium-Strong |

| 2190 - 2260 | C≡C Stretch | Alkyne | Medium-Weak |

| 1670 - 1690 | C=O Stretch | Conjugated Ketone | Strong |

| 1365 - 1385 | C-H Bend | Isopropyl split | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For Hex-2-yn-4-one, 2-methyl-, this method provides valuable insights into the conjugated system formed by the carbon-carbon triple bond (alkyne) and the carbonyl group (ketone). The conjugation of these two chromophores significantly influences the molecule's electronic absorption properties.

In conjugated systems, the π electrons are delocalized over the entire system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org This reduction in the energy gap results in the absorption of light at longer wavelengths compared to their non-conjugated counterparts. libretexts.org For α,β-unsaturated ketones, two characteristic electronic transitions are typically observed: a high-intensity π→π* transition and a low-intensity n→π* transition. youtube.comresearchgate.netpharmatutor.org

The π→π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. pharmatutor.org This is a symmetry-allowed transition, which accounts for its high molar absorptivity (ε). pharmatutor.org In conjugated enones, this transition typically occurs in the range of 215-250 nm. youtube.com The exact position of the absorption maximum (λmax) is influenced by the molecular structure, including the presence of substituents and the solvent used.

The n→π* transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the oxygen atom of the carbonyl group, to an antibonding π* orbital. pharmatutor.org This transition is symmetry-forbidden, resulting in a significantly lower molar absorptivity compared to the π→π* transition. pharmatutor.org For α,β-unsaturated carbonyl compounds, the n→π* absorption band is typically found at longer wavelengths, often between 300 and 330 nm. chegg.com

A summary of the expected UV-Vis absorption data for Hex-2-yn-4-one, 2-methyl- based on the analysis of similar conjugated systems is presented in the table below.

| Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) | Chromophore |

| π→π | 215 - 250 | High | C≡C-C=O |

| n→π | 300 - 330 | Low | C=O |

Detailed research findings on analogous acetylenic ketones further support these expectations. Studies on the photochemistry of acetylenic ketones have utilized transient absorption techniques to characterize their excited states, which are populated following the initial absorption of UV light. nih.gov While specific molar absorptivity values for Hex-2-yn-4-one, 2-methyl- are not available in the reviewed literature, the general principles of UV-Vis spectroscopy for conjugated enones provide a solid framework for understanding its electronic behavior. googleapis.comwiredchemist.com The position of the π→π* band can often be predicted using empirical rules, such as the Woodward-Fieser rules, which take into account the base value for the parent enone and add increments for substituents. googleapis.comchemistnotes.comyoutube.com

Computational and Theoretical Investigations of Hex 2 Yn 4 One, 2 Methyl

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. DFT studies on Hex-2-yn-4-one, 2-methyl- would focus on elucidating its stable structure and inherent electronic characteristics that govern its reactivity.

The first step in a computational study is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. Using DFT methods, such as with the B3LYP functional, the three-dimensional structure of Hex-2-yn-4-one, 2-methyl- can be precisely calculated. This process identifies the most stable conformer by exploring the molecule's potential energy surface.

The optimization would confirm key structural features, such as the bond lengths, bond angles, and dihedral angles. For Hex-2-yn-4-one, 2-methyl-, this would involve characterizing the linear geometry of the alkyne (C≡C) group and the trigonal planar arrangement around the carbonyl (C=O) carbon. A vibrational frequency analysis is subsequently performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. dntb.gov.ua

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org

The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.orgresearchgate.net

For Hex-2-yn-4-one, 2-methyl-, the HOMO is expected to be localized on the regions of high electron density, such as the oxygen atom of the carbonyl group and the π-system of the alkyne. The LUMO would likely be centered on the antibonding π* orbital of the carbonyl group, which is a common feature for ketones. The analysis of these orbitals provides a roadmap for predicting how the molecule will interact with other reagents.

| Orbital | Energy (Conceptual) | Description | Predicted Location | Implication for Reactivity |

|---|---|---|---|---|

| HOMO | EHOMO | Highest Occupied Molecular Orbital | Carbonyl Oxygen, Alkyne π-system | Site of nucleophilic attack (electron donation). youtube.com |

| LUMO | ELUMO | Lowest Unoccupied Molecular Orbital | Carbonyl Carbon (π* orbital) | Site of electrophilic attack (electron acceptance). youtube.com |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicator of Chemical Reactivity | N/A | A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is typically projected onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to attack by electrophiles. For Hex-2-yn-4-one, 2-methyl-, the most negative potential is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are attractive to nucleophiles. Positive regions would likely be found around the hydrogen atoms of the methyl groups. researchgate.net

The MEP map provides a clear, intuitive picture of the molecule's reactive sites, complementing the insights gained from FMO analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict spectroscopic properties. researchgate.netarxiv.org This method is widely used to calculate the electronic absorption spectra (UV-Visible spectra) of molecules. mdpi.comgrowingscience.com

By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For Hex-2-yn-4-one, 2-methyl-, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis spectrum, such as the n → π* transition of the carbonyl group and various π → π* transitions associated with the conjugated system. Comparing these theoretical spectra with experimental data allows for a detailed assignment of the observed spectral features. mdpi.com

| Transition Type | Involved Orbitals | Predicted Wavelength Region | Expected Intensity |

|---|---|---|---|

| n → π | Non-bonding (O) to antibonding π (C=O) | Longer wavelength (UV-A) | Weak (Low oscillator strength) |

| π → π | Bonding π (C≡C, C=O) to antibonding π (C≡C, C=O) | Shorter wavelength (UV-B/C) | Strong (High oscillator strength) |

Reaction Pathway Modeling and Transition State Analysis

Understanding how a chemical reaction occurs requires mapping the energetic landscape that connects reactants to products. Computational methods are invaluable for modeling these reaction pathways and identifying the key structures along the way.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or system as a function of its geometry. wayne.edu By exploring the PES, chemists can trace the minimum energy path a reaction is likely to follow. wayne.educam.ac.uk Computational exploration of the PES allows for the identification of:

Reactants and Products: Located in energy minima (valleys) on the PES.

Transition States: The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. wayne.edu

Intermediates: Stable species that exist in local energy minima between the reactants and products.

For a reaction involving Hex-2-yn-4-one, 2-methyl-, such as a nucleophilic addition to the carbonyl carbon, DFT calculations can be used to locate the transition state structure. Analyzing the geometry and vibrational modes of the transition state provides confirmation that it correctly connects the reactants and products, thereby elucidating the detailed mechanism of the reaction. cam.ac.uk

Energetic Profiling of Intermediates and Transition States

Currently, there is no published research detailing the energetic profiling of reaction intermediates and transition states involving Hex-2-yn-4-one, 2-methyl-. This type of investigation is fundamental to mapping out potential reaction pathways, determining reaction kinetics, and understanding the thermodynamics of its chemical transformations.

Without computational studies, the energy barriers for various potential reactions, such as nucleophilic addition to the carbonyl group or reactions involving the alkyne functionality, remain unquantified. The structures and relative energies of any associated transition states are also unknown.

A hypothetical energetic profile would typically be presented in a table format, outlining the relative energies of reactants, intermediates, transition states, and products for a specific reaction. However, due to the lack of available data, such a table for Hex-2-yn-4-one, 2-methyl-, cannot be constructed.

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters

Similarly, there is a lack of specific quantum chemical calculations aimed at predicting the spectroscopic parameters of Hex-2-yn-4-one, 2-methyl-. These calculations, often employing methods like Density Functional Theory (DFT) or ab initio approaches, are invaluable for interpreting experimental spectra and for the unambiguous identification of the compound.

Predicted spectroscopic data, including vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis), provide a theoretical benchmark that can be compared with experimental findings. This comparison helps in assigning spectral features to specific molecular motions or electronic transitions.

While experimental spectroscopic data for Hex-2-yn-4-one, 2-methyl-, may exist in various databases, the theoretical calculations that provide a deeper, foundational understanding of these spectra have not been reported. A typical data table from such a study would compare calculated and experimental values, but the absence of relevant research precludes its creation.

Applications of Hex 2 Yn 4 One, 2 Methyl in Advanced Organic Synthesis

Strategic Use as a Versatile Building Block for Complex Molecular Architectures

The reactivity of the dual functional groups in Hex-2-yn-4-one, 2-methyl- makes it a versatile building block in the hands of synthetic chemists. The ketone allows for a variety of classical carbonyl reactions, such as nucleophilic additions, reductions, and condensations. Simultaneously, the internal alkyne moiety can participate in a rich array of transformations, including cycloadditions, hydrations, and coupling reactions. This dual reactivity enables the construction of complex molecular scaffolds through carefully orchestrated reaction sequences.

The strategic manipulation of these functional groups allows for the stepwise or concerted formation of new carbon-carbon and carbon-heteroatom bonds, leading to the assembly of intricate and highly functionalized molecular architectures. The ability to selectively address one functional group while leaving the other intact for subsequent transformations is a key advantage in multistep syntheses.

Precursors for the Synthesis of Biologically Relevant Organic Molecules

The structural motifs accessible from Hex-2-yn-4-one, 2-methyl- are found in numerous biologically active compounds. This has spurred investigations into its use as a precursor for the synthesis of molecules with potential therapeutic applications. Alkynyl compounds, in general, have shown significant biological and pharmacological activities, including antitumor, antibacterial, and antifungal properties.

Synthetic Pathways to Potential Antimicrobial and Antifungal Agents

The development of new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. While direct studies on Hex-2-yn-4-one, 2-methyl- in this context are not extensively documented, the broader class of alkynones serves as a valuable scaffold. The synthesis of various heterocyclic compounds, many of which exhibit antimicrobial properties, can be envisioned starting from this building block. For instance, the reaction of the ketone with hydrazines or other binucleophiles could lead to the formation of pyrazole (B372694) or other heterocyclic systems known for their biological activities.

Development of Anticancer Compound Analogues through Alkynone Scaffolds

The quest for novel anticancer agents is a driving force in medicinal chemistry. Alkynone scaffolds are present in or can be used to synthesize analogues of natural products with cytotoxic activity. Although specific research detailing the direct application of Hex-2-yn-4-one, 2-methyl- in the development of anticancer analogues is limited, the potential exists. The reactivity of the alkyne and ketone functionalities allows for the introduction of various pharmacophores and the construction of molecular frameworks that could interact with biological targets relevant to cancer.

Synthesis of Chiral Hexynones for Natural Product Synthesis (e.g., Photosynthetic Hydroporphyrins)

The synthesis of chiral molecules is of paramount importance in organic chemistry, as the biological activity of many natural products is dependent on their stereochemistry. The synthesis of chiral hexynones is a key step in the preparation of complex natural products, including photosynthetic hydroporphyrins. While the direct use of Hex-2-yn-4-one, 2-methyl- in this specific context is not explicitly detailed in available literature, the development of asymmetric methods to introduce chirality into similar alkynone structures is an active area of research. Such chiral building blocks are invaluable for the total synthesis of enantiomerically pure natural products.

Integration into Agrochemical Synthesis

The agrochemical industry constantly seeks new molecules to protect crops and enhance agricultural productivity. The structural features of Hex-2-yn-4-one, 2-methyl- suggest its potential as a precursor for the synthesis of novel herbicides, insecticides, and fungicides. The introduction of specific functional groups onto the alkynone backbone could lead to compounds with desired agrochemical properties. The versatility of its functional groups allows for the creation of a diverse library of compounds for screening and optimization.

Exploration in Materials Chemistry, including Optoelectronic Applications

The field of materials chemistry is increasingly looking towards organic molecules for the development of new materials with unique electronic and optical properties. Conjugated systems containing triple bonds are of particular interest for applications in optoelectronics. While research into the specific use of Hex-2-yn-4-one, 2-methyl- in this area is still nascent, its alkynyl group provides a handle for the construction of larger conjugated systems. Through polymerization or incorporation into larger molecular frameworks, it is conceivable that materials with interesting photophysical properties could be developed.

Future Research Directions and Emerging Trends in Alkynyl Ketone Chemistry

Development of Sustainable and Green Synthetic Methodologies

A significant trend in modern chemistry is the development of environmentally benign synthesis routes. For alkynyl ketones, this involves moving away from harsh reaction conditions and stoichiometric metal reagents. Future research will likely focus on metal-free synthetic pathways and the use of greener catalytic systems.

Key research findings in this area include:

Metal-Free Synthesis : A novel method has been developed for the preparation of ynones from acyl chlorides and potassium alkynyltrifluoroborate salts that avoids the use of transition metals. nih.gov This approach benefits from operational simplicity and tolerance of various functional groups, although yields can vary based on the electronic properties of the starting materials. nih.gov

Solvent-Free Conditions : Highly efficient catalytic systems, such as copper(I) iodide/N,N,N′,N′-tetramethylethylenediamine (CuI/TMEDA), have been shown to enable the coupling of terminal alkynes with acid chlorides under solvent-free conditions at room temperature, producing ynones in very good yields. organic-chemistry.org

Alternative Reagents : Research has demonstrated the use of 2-chloroimidazolium chloride as an activation reagent for the Pd/Cu catalyzed coupling of carboxylic acids with terminal alkynes. rsc.org Using carboxylic acids as starting materials is a valuable contribution to more sustainable organic synthesis. rsc.org Another approach utilizes alkynyldimethylaluminum reagents, derived from trimethylaluminum (B3029685) and alkynes, to react with nitriles, providing an efficient route to a wide range of α,β-alkynyl ketones. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. acs.org The integration of these technologies is a major trend in the synthesis of fine chemicals, including alkynyl ketones.

Continuous Flow Synthesis : A continuous flow approach for generating alkynes from isoxazolones has been reported, overcoming the limitations of batch mode such as variable yields and safety concerns due to the exothermic nature of the reaction. rsc.orgresearchgate.net This method delivers various alkyne products with short residence times and high productivity, demonstrating the value of continuous flow processing. rsc.orgresearchgate.net Flow chemistry can also enable new reaction discoveries by generating and utilizing short-lived reactive intermediates that would be difficult to handle in batch processes. rsc.org

Automated Synthesis : Automated synthesis uses robotic systems to perform chemical reactions, which can increase efficiency and reproducibility. wikipedia.org While specific applications to Hex-2-yn-4-one, 2-methyl- are not detailed, the development of capsule-based automated synthesis for reactions like azide-alkyne "click" chemistry showcases the potential for this technology. synplechem.com Such systems automate the entire reaction and purification process, allowing for the rapid generation of compound libraries. synplechem.com

Application of Advanced Analytical Techniques for In-Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimization and control. Advanced analytical techniques that allow for real-time, in-situ monitoring are becoming indispensable tools in modern organic synthesis. mt.com

Spectroscopic Methods : Techniques like mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for in-situ reaction monitoring. spectroscopyonline.com These methods provide real-time data on the concentration of reactants, intermediates, and products without the need for sample extraction, which is particularly useful for reactions involving transient or labile species. mt.comspectroscopyonline.com

Time-Resolved Monitoring : The development of time-resolved in situ (TRIS) monitoring for mechanochemical reactions, using techniques like synchrotron X-ray diffraction and Raman spectroscopy, provides new insights into reaction pathways and kinetics. nih.govbirmingham.ac.uk

Benchtop NMR : Recent advances have demonstrated the use of benchtop NMR spectroscopy, enhanced by Signal Amplification by Reversible Exchange (SABRE), for real-time monitoring of reactions like azide-alkyne cycloadditions at low concentrations. researchgate.net

These techniques enable chemists to gain a deeper understanding of reaction profiles, identify key intermediates, and optimize conditions for yield and selectivity in the synthesis of alkynyl ketones.

Exploration of Novel Catalytic Systems for Selective Transformations

The development of new catalysts is at the heart of advancing the synthesis and functionalization of alkynyl ketones. Research is focused on creating more active, selective, and versatile catalytic systems.

Table 2: Examples of Novel Catalytic Systems in Alkynyl Ketone Chemistry

| Catalytic System | Transformation | Key Features | Source(s) |

|---|---|---|---|

| Ruthenium(II) Iodide / rac-BINAP | Oxidative alkynylation of primary alcohols to ynones | First metal-catalyzed direct conversion of alcohols to ynones; proceeds via a novel vinylruthenium intermediate. | nih.gov |

| Copper(I) / Chiral Bis(phosphine) Dioxides | Enantioselective α-arylation of ketones | A novel system that provides access to enolizable α-arylated ketones with good yields and high enantiomeric excess. | acs.org |

| Dual Nickel/Photoredox Catalysis | Deacylative alkynylation of unstrained ketones | Enables the use of common ketones as alkylating reagents for cross-coupling with alkynyl bromides under mild conditions. | nih.gov |

| Iridium Photoredox Catalyst | Catalytic aldehyde-alkyne couplings | A gentle method for generating propargylic alcohols via ketyl radical intermediates under visible light conditions. | acs.org |

| Dual Triplet Ketone/Transition-Metal Catalysis | C-H functionalization | Aromatic ketones act as photocatalysts that, in synergy with transition metals (e.g., Nickel, Copper), enable versatile bond functionalizations. | thieme-connect.de |

The Michael reaction, an important carbon-carbon bond-forming reaction, has proven difficult for methyl alkynyl ketones when they act as the nucleophile (donor), as they also serve as excellent Michael acceptors. nih.gov Overcoming this challenge represents an active area of research in organocatalysis. nih.gov

Computational Design and Prediction of Novel Alkynone Reactivity and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding and predicting chemical reactivity. wikipedia.orgnih.gov DFT allows for the investigation of electronic structures and reaction mechanisms, guiding experimental design and accelerating discovery. aps.org

Understanding Reactivity : DFT calculations have been employed to understand the substrate-controlled dimerizations of aliphatic alkynones catalyzed by strong bases. acs.org These studies help rationalize observed reactivity that cannot be explained by simple structural or electronic properties alone, providing deeper insight into kinetic and thermodynamic parameters along the reaction pathway. acs.org

Predicting Properties : DFT can be used to calculate thermodynamic descriptors and global descriptors of chemical activity (e.g., ionization potential, chemical hardness). mdpi.com This information helps in comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Future Applications : The continued refinement of DFT methods and the increase in computational power will enable more accurate predictions of reaction outcomes and the rational design of novel alkynone derivatives with desired properties. nih.gov This predictive power can significantly reduce the experimental effort required to discover new transformations and functional materials.

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Hex-2-yn-4-one, 2-methyl- |

| 2-Methyl-4-hexyne-3-one |

| 2-methylhex-4-yn-3-one |

| Copper(I) iodide |

| N,N,N′,N′-tetramethylethylenediamine (TMEDA) |

| 2-chloroimidazolium chloride |

| Trimethylaluminum |

| Potassium alkynyltrifluoroborate |

| Acyl chloride |

| Carboxylic acid |

| Nitrile |

| Isoxazolone |

| Azide |

| Ruthenium(II) iodide |

| rac-BINAP |

| Nickel |

| Copper |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.